sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KST-150290 is a cephalosporin-class antibiotic known for its ability to inhibit cell wall synthesis in bacteria. This compound has shown potential in treating infections caused by Gram-positive bacteria .
Preparation Methods
The synthesis of KST-150290 involves several steps:
Formation of Phosphonium Salt: The acylated product is converted to a phosphonium salt using triphenylphosphine and sodium iodide in acetone at room temperature.
Final Product Formation: The phosphonium salt is reacted with a substituted isoxazole aldehyde in sodium bicarbonate and dichloromethane at 0°C to room temperature to yield the protected final product.
Deprotection and Purification: The final product undergoes deprotection, sodium salt formation, and purification by reverse phase column chromatography, followed by freeze-drying to obtain KST-150290 as an amorphous white solid.
Chemical Reactions Analysis
KST-150290 undergoes various chemical reactions:
Oxidation and Reduction: The compound can undergo sequential reduction-oxidation reactions, particularly during its synthesis.
Substitution: It can participate in substitution reactions, especially when forming the final product from the phosphonium salt.
Common Reagents and Conditions: Reagents such as phosphorus oxychloride, triphenylphosphine, sodium iodide, and sodium bicarbonate are commonly used in its synthesis.
Major Products: The major product formed is the cephalosporin derivative, KST-150290.
Scientific Research Applications
KST-150290 has several scientific research applications:
Mechanism of Action
KST-150290 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for cell wall construction. By binding to these proteins, KST-150290 disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
KST-150290 is compared with other cephalosporin antibiotics:
Cephalexin: Unlike KST-150290, cephalexin is primarily used to treat infections caused by Gram-negative bacteria.
Cefuroxime: Cefuroxime has a broader spectrum of activity compared to KST-150290, which is more specific to Gram-positive bacteria.
Similar Compounds
- Cephalexin
- Cefuroxime
- Ceftriaxone
KST-150290 stands out due to its specific action against Gram-positive bacteria and its unique synthetic pathway .
Properties
Molecular Formula |
C18H15N6NaO7S2 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H16N6O7S2.Na/c1-30-10-4-8(31-23-10)3-2-7-5-32-16-12(15(26)24(16)13(7)17(27)28)21-14(25)11(22-29)9-6-33-18(19)20-9;/h2-4,6,12,16,29H,5H2,1H3,(H2,19,20)(H,21,25)(H,27,28);/q;+1/p-1/b3-2+,22-11-; |
InChI Key |
MDBPARROFWIGCU-WVBDDRPWSA-M |
Isomeric SMILES |
COC1=NOC(=C1)/C=C/C2=C(N3C(C(C3=O)NC(=O)/C(=N\O)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=NOC(=C1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.